4-(1H-Pyrrol-1-yl)benzonitrile
Overview
Description
4-(1H-Pyrrol-1-yl)benzonitrile is a chemical compound with the CAS Number: 23351-07-7 and a linear formula of C11H8N2 . It has a molecular weight of 168.2 .
Synthesis Analysis
Pyrrole and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, photographic chemicals, perfumes, and other organic compounds . The compounds of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids .Molecular Structure Analysis
The InChI Code of 4-(1H-Pyrrol-1-yl)benzonitrile is 1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H . The InChI key is OKVSZRKKRHNDOL-UHFFFAOYSA-N .Scientific Research Applications
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- Application: Pyrrole, the core structure of 4-(1H-Pyrrol-1-yl)benzonitrile, is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
- Method: The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Results: Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
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- Application: 4-Pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole, and pyrrole ring systems have been synthesized .
- Method: The specific methods of synthesis are not detailed in the source .
- Results: These new compounds have shown potential as antibacterial and antitubercular agents .
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- Application: The fluorescence of clusters of 4-(1H-Pyrrol-1-yl)benzonitrile (PBN) and of phenylpyrrole with acetonitrile (AN) was studied in a supersonic jet .
- Method: Two separate bands are found in the case of PBN/AN clusters, one centered at 305 nm, the other at 450 nm . The blue- and red-shifted bands are assigned to locally excited (LE) and charge transfer (CT) states, respectively .
- Results: The CT emission is observed only when mass spectra obtained upon resonance-enhanced multiphoton ionization (REMPI) of the clusters contain cluster ions in which at least four acetonitrile molecules are attached to a PBN molecule .
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- Application: Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems .
- Method: The specific methods of synthesis are not detailed in the source .
- Results: These new compounds have shown potential as antibacterial, antifungal and antitubercular agents .
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- Application: Pyrrole derivatives, including 4-(1H-Pyrrol-1-yl)benzonitrile, comprise an important class of heterocyclic compounds with a broad range of pharmaceutical applications .
- Method: The specific methods of application are not detailed in the source .
- Results: These compounds have shown antioxidant and anti-inflammatory activities .
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Solvent for Resins and Terpenes
- Application: Pyrroles, including 4-(1H-Pyrrol-1-yl)benzonitrile, are functional in various metallurgical processes, luminescence chemistry, spectrochemical analysis and transition metal complex catalyst for uniform polymerization .
- Method: The specific methods of application are not detailed in the source .
- Results: The results of the study are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
4-pyrrol-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVSZRKKRHNDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177915 | |
Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)benzonitrile | |
CAS RN |
23351-07-7 | |
Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23351-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-PYRROL-1-YL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379R1YD2SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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